molecular formula C23H24N2O5S B5179636 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide

Cat. No.: B5179636
M. Wt: 440.5 g/mol
InChI Key: WVYVHLXXFJIMHR-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a methylsulfonyl group, and a dimethoxyphenyl group attached to the benzamide core

Preparation Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(methylsulfonyl)amine.

    Coupling with 2,5-Dimethoxybenzoic Acid: The benzyl(methylsulfonyl)amine is then coupled with 2,5-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2,5-dimethoxyphenyl)benzamide: Lacks the benzyl(methylsulfonyl)amino group, resulting in different chemical and biological properties.

    4-[benzyl(methylsulfonyl)amino]benzamide: Lacks the dimethoxyphenyl group, which may affect its reactivity and biological activity.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-20-13-14-22(30-2)21(15-20)24-23(26)18-9-11-19(12-10-18)25(31(3,27)28)16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYVHLXXFJIMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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